molecular formula C9H13ClN2O2 B11764524 4-Nitro-2-(propan-2-yl)aniline hydrochloride

4-Nitro-2-(propan-2-yl)aniline hydrochloride

Cat. No.: B11764524
M. Wt: 216.66 g/mol
InChI Key: XUYIQPNTSXKTBR-UHFFFAOYSA-N
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Description

4-Nitro-2-(propan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a nitro group at the 4-position and an isopropyl group at the 2-position. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-2-(propan-2-yl)aniline hydrochloride typically involves the nitration of 2-(propan-2-yl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 4-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-2-(propan-2-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Reduction: 4-Amino-2-(propan-2-yl)aniline.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

4-Nitro-2-(propan-2-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other chemical compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-2-(propan-2-yl)aniline hydrochloride depends on its chemical structure. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The isopropyl group can influence the compound’s solubility and interaction with other molecules. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitroaniline
  • 2-(Propan-2-yl)aniline
  • 4-Amino-2-(propan-2-yl)aniline

Uniqueness

4-Nitro-2-(propan-2-yl)aniline hydrochloride is unique due to the presence of both a nitro group and an isopropyl group on the aniline ring. This combination of substituents imparts distinct chemical properties, making it useful for specific applications in research and industry.

Properties

Molecular Formula

C9H13ClN2O2

Molecular Weight

216.66 g/mol

IUPAC Name

4-nitro-2-propan-2-ylaniline;hydrochloride

InChI

InChI=1S/C9H12N2O2.ClH/c1-6(2)8-5-7(11(12)13)3-4-9(8)10;/h3-6H,10H2,1-2H3;1H

InChI Key

XUYIQPNTSXKTBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N.Cl

Origin of Product

United States

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